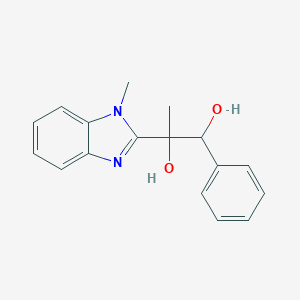
2-(1-Methylbenzimidazol-2-yl)-1-phenylpropane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylbenzimidazol-2-yl)-1-phenylpropane-1,2-diol is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MitoQ, and it has been shown to have a range of biochemical and physiological effects that make it a promising candidate for further investigation. In
作用机制
MitoQ's mechanism of action is related to its ability to act as an antioxidant. The compound is able to penetrate the mitochondria, which are the energy-producing organelles within cells. Once inside the mitochondria, MitoQ can neutralize reactive oxygen species and prevent them from causing damage to the cell.
Biochemical and Physiological Effects
MitoQ has been shown to have a range of biochemical and physiological effects. In addition to its antioxidant properties, the compound has been shown to improve mitochondrial function, reduce inflammation, and improve insulin sensitivity. These effects make MitoQ a promising candidate for further investigation in a range of diseases.
实验室实验的优点和局限性
One advantage of using MitoQ in lab experiments is its ability to penetrate the mitochondria and protect against oxidative stress. However, one limitation of using MitoQ is its potential to interact with other compounds in the cell and produce unintended effects. Researchers must carefully consider the potential interactions of MitoQ with other compounds when designing experiments.
未来方向
There are many potential future directions for research on MitoQ. One area of interest is the compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the compound's potential use in the treatment of metabolic disorders, such as type 2 diabetes. Further research is needed to fully understand the potential of MitoQ in these and other areas of study.
Conclusion
In conclusion, MitoQ is a promising compound that has been studied for its potential use in a range of scientific research applications. The compound's ability to act as an antioxidant and protect against oxidative stress, as well as its range of biochemical and physiological effects, make it a promising candidate for further investigation. While there are limitations to using MitoQ in lab experiments, researchers must carefully consider the potential interactions of the compound with other compounds in the cell. Future research on MitoQ may lead to new treatments for a range of diseases.
合成方法
The synthesis of MitoQ involves a multi-step process that begins with the reaction of 2-iodobenzimidazole with 4-methoxyphenylacetic acid. This reaction produces 2-(4-methoxyphenyl)-1H-benzimidazole, which is then reacted with 4-bromobenzyl alcohol to produce 2-(4-methoxyphenyl)-1-(4-bromobenzyl)-1H-benzimidazole. This compound is then reacted with 3,5-di-tert-butyl-4-hydroxybenzyl alcohol to produce MitoQ.
科学研究应用
MitoQ has been studied for its potential use in a range of scientific research applications. One area of research has focused on the compound's ability to act as an antioxidant and protect against oxidative stress. Studies have shown that MitoQ can protect cells from damage caused by reactive oxygen species, which are known to contribute to a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
分子式 |
C17H18N2O2 |
|---|---|
分子量 |
282.34 g/mol |
IUPAC 名称 |
2-(1-methylbenzimidazol-2-yl)-1-phenylpropane-1,2-diol |
InChI |
InChI=1S/C17H18N2O2/c1-17(21,15(20)12-8-4-3-5-9-12)16-18-13-10-6-7-11-14(13)19(16)2/h3-11,15,20-21H,1-2H3 |
InChI 键 |
WVRUXHFCOLZWOC-UHFFFAOYSA-N |
SMILES |
CC(C1=NC2=CC=CC=C2N1C)(C(C3=CC=CC=C3)O)O |
规范 SMILES |
CC(C1=NC2=CC=CC=C2N1C)(C(C3=CC=CC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B262355.png)


![2-Phenylpyrido[1,2-a]pyrimidin-5-ium](/img/structure/B262361.png)
![3-[(4-Chlorophenyl)sulfanyl]-3-{4-nitrophenyl}-1-phenyl-1-propanone](/img/structure/B262364.png)



